6-Methoxy-4-methylquinoline chemical properties
6-Methoxy-4-methylquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 6-Methoxy-4-methylquinoline
Introduction
6-Methoxy-4-methylquinoline is a heterocyclic aromatic compound built upon the quinoline scaffold. The quinoline ring system is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of a methoxy group at the 6-position and a methyl group at the 4-position modulates the electronic properties and steric profile of the molecule, making it a valuable intermediate and building block in the synthesis of more complex, biologically active agents.[4][5] This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, spectroscopic profile, and reactivity of 6-methoxy-4-methylquinoline, designed for researchers and professionals in drug discovery and organic synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The key identifiers and physicochemical parameters for 6-methoxy-4-methylquinoline are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-methoxy-4-methylquinoline | [6] |
| CAS Number | 41037-26-7 | [4][6] |
| Molecular Formula | C₁₁H₁₁NO | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 51 - 54 °C | [4][6] |
| Boiling Point | 158 °C / 10 mmHg | [4] |
| Canonical SMILES | CC1=CC=NC2=C1C=C(C=C2)OC | |
| InChI Key | XRLFMZRPQJPCRV-UHFFFAOYSA-N |
Synthesis of 6-Methoxy-4-methylquinoline
The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Conrad-Limpach, Combes, and Doebner-von Miller syntheses.[7][8] The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, is a particularly effective method for producing substituted quinolines.[9][10]
Recommended Synthetic Route: Modified Doebner-von Miller Reaction
A robust and documented method for the synthesis of 6-methoxy-4-methylquinoline involves the acid-catalyzed reaction of 4-methoxyaniline with methyl vinyl ketone (MVK).[11] This approach offers a direct route to the desired scaffold.
Caption: Workflow for the synthesis of 6-methoxy-4-methylquinoline.
Detailed Experimental Protocol
The following protocol is adapted from the process described in patent WO2007060685A1.[11]
Step 1: Initial Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyaniline (1.0 eq, 8.1 mmol) and acetic acid (10 ml).
-
Stir the solution to ensure complete dissolution.
-
Under a nitrogen atmosphere, add activated "silferc" (ferric chloride on silica gel, 1.0 eq, 8.1 mmol).
-
Stir the resulting mixture for 5 minutes at room temperature.
Step 2: Addition of α,β-Unsaturated Ketone
-
Slowly add methyl vinyl ketone (MVK) (1.1 eq, 8.9 mmol) dropwise to the reaction mixture over a period of 15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and minimize polymerization of MVK, a common side reaction in acidic conditions.[12]
Step 3: Heating and Cyclization
-
Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.
-
Add anhydrous zinc chloride (1.0 eq, 8.1 mmol). Causality: Zinc chloride acts as a Lewis acid catalyst to promote the intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to form the quinoline.[9]
-
Increase the temperature to reflux and maintain for an additional two hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
Step 4: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
Carefully basify the filtrate with a 10% sodium hydroxide (NaOH) solution until alkaline.
-
Extract the aqueous layer with ethyl acetate (3 x 20 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel. The reported yield for this process is approximately 55%.[11]
Spectroscopic Analysis
The structural elucidation of 6-methoxy-4-methylquinoline is confirmed through a combination of spectroscopic techniques. The expected data, based on its structure and publicly available spectral information, are summarized below.[13][14][15]
| Technique | Data and Interpretation |
| ¹H NMR | ~2.7 ppm (s, 3H): Singlet corresponding to the methyl (CH₃) protons at the C4 position. ~3.9 ppm (s, 3H): Singlet for the methoxy (OCH₃) protons at the C6 position. ~7.1-8.7 ppm (m, 5H): A series of multiplets and doublets in the aromatic region corresponding to the five protons on the quinoline ring system. |
| ¹³C NMR | ~18.7 ppm: Signal for the C4-methyl carbon. ~55.4 ppm: Signal for the methoxy carbon. ~104-162 ppm: A series of signals corresponding to the 9 carbons of the quinoline aromatic core. Key signals include those for the carbon bearing the methoxy group (C6) and the carbons of the pyridine ring (e.g., C2, C4, C8a). |
| Mass Spec (MS) | Molecular Ion [M]⁺: m/z = 173. Fragmentation: Potential loss of a methyl radical from the methoxy group to give a fragment at m/z = 158, or loss of CO to give a fragment at m/z = 145. |
| Infrared (IR) | ~3050-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methoxy groups). ~1620, 1580, 1500 cm⁻¹: C=C and C=N bond stretching within the aromatic quinoline core. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group). ~1030 cm⁻¹: Symmetric C-O-C stretching. |
Chemical Reactivity and Mechanistic Insights
The reactivity of the 6-methoxy-4-methylquinoline core is governed by the interplay of its constituent functional groups and the inherent electronic nature of the quinoline system.
Caption: Factors influencing the reactivity of 6-methoxy-4-methylquinoline.
-
Influence of Substituents: The methoxy group at the C6 position is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the benzene ring portion of the quinoline. The methyl group at C4 is a weak EDG via induction.
-
Electrophilic Aromatic Substitution (EAS): The strong activating effect of the methoxy group makes the benzene ring highly susceptible to EAS reactions (e.g., nitration, halogenation, sulfonation). Substitution is primarily directed to the positions ortho and para to the methoxy group, namely C5 and C7. However, steric hindrance from the adjacent fused ring may favor substitution at the C5 and C8 positions.
-
Reactivity of the Pyridine Ring: The pyridine half of the quinoline is generally electron-deficient and less reactive towards electrophiles than the benzene ring. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It readily reacts with acids to form hydrochloride salts and can be alkylated to form quaternary quinolinium salts.
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry.[16][17] 6-Methoxy-4-methylquinoline serves as a key precursor for the synthesis of compounds with diverse therapeutic potential.
-
Anticancer Agents: Many potent kinase inhibitors, which are crucial in modern oncology, feature a substituted quinoline core. For example, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been developed as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy.[18][19] The 6-methoxy-4-methylquinoline scaffold provides a foundational structure for developing similar targeted agents.
-
Antimicrobial and Antiviral Activity: The quinoline nucleus is present in numerous antimalarial drugs (e.g., quinine, chloroquine) and has been explored for broad-spectrum antimicrobial activity.[20][21] The lipophilicity and electronic properties imparted by the methoxy and methyl groups can be fine-tuned in derivatives to optimize cell permeability and target engagement.[13]
-
Fluorescent Probes and Materials: The rigid, planar structure of the quinoline ring system often imparts fluorescent properties. Derivatives of 6-methoxy-4-methylquinoline are utilized in the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs) and other functional materials.[4]
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- Benchchem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
- ChemSynthesis. (n.d.). 6-methoxy-4-methylquinoline.
- Guidechem. (n.d.). What is the synthesis method of 6-Methoxyquinoline?.
- Sigma-Aldrich. (n.d.). 6-Methoxy-4-methylquinoline hydrochloride.
- Chem-Impex. (n.d.). 6-Methoxy-4-methylquinoline hydrate.
- Benchchem. (n.d.). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.
- NIH PubChem. (n.d.). 6-Methoxyquinaldine.
- NIH PubChem. (n.d.). 6-Methoxyquinoline.
- NIH PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline.
- ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
- Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis.
- NIH PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol.
- ChemicalBook. (n.d.). 6-methoxy-4-methylquinoline(41037-26-7) 1 h nmr.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
- NIH PubMed Central. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.
- mzCloud. (2015). 6 Methoxyquinoline.
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
- PubMed. (n.d.). Biological activities of quinoline derivatives.
- PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
- JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy) quinoline.
- RSC Publishing. (n.d.). Katritzky and Jones: The Infrared Spectra of.
- SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoline-4-thiol.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
- MDPI. (n.d.). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction.
- NIH PubMed Central. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
- PubChemLite. (n.d.). 6-methoxy-4-methylquinoline (C11H11NO).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. iipseries.org [iipseries.org]
- 8. jocpr.com [jocpr.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. 6-METHOXY-4-METHYLQUINOLINE(41037-26-7) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. Page loading... [wap.guidechem.com]
- 17. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 18. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
